An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Building Block
1-Methyl-1H-imidazole-4-carbaldehyde, bearing the CAS number 17289-26-8, is a pivotal chemical intermediate that serves as a cornerstone in the fields of medicinal chemistry and synthetic organic chemistry. The imidazole ring is a privileged scaffold, frequently found in natural products and a vast array of pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding. This guide offers a comprehensive technical overview of 1-Methyl-1H-imidazole-4-carbaldehyde, detailing its physicochemical characteristics, robust synthesis methodologies, characteristic reactivity, and critical applications that empower drug discovery and development programs. Its structure, featuring a reactive aldehyde group on a methylated imidazole core, makes it an exceptionally versatile building block for constructing more complex molecular architectures.[1][2]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe utilization in a research setting.
Key Properties
The essential physicochemical data for 1-Methyl-1H-imidazole-4-carbaldehyde are summarized below for quick reference.[3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 17289-26-8 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O | [3][4][5] |
| Molecular Weight | 110.11 g/mol | [4][5] |
| Physical Form | Solid, White to Beige/Light Yellow | [1][3] |
| Melting Point | 68-69 °C | [3] |
| IUPAC Name | 1-methylimidazole-4-carbaldehyde | [5] |
| SMILES | CN1C=C(N=C1)C=O | [4][5] |
| InChIKey | CQZXDIHVSPZIGF-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Store long-term in a cool, dry place.[3] Keep container tightly closed.[6] | [3][4][6] |
Safety and Handling
1-Methyl-1H-imidazole-4-carbaldehyde is classified as a hazardous substance and requires careful handling by trained personnel.
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GHS Hazard Statements: The compound is harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]
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Precautionary Measures: Standard laboratory safety protocols must be strictly followed. This includes working in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Avoid formation of dust and inhalation.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
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Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][6]
Core Synthesis Methodologies
The preparation of 1-Methyl-1H-imidazole-4-carbaldehyde can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two predominant methods are the oxidation of the corresponding alcohol and the direct formylation of the parent heterocycle.
Method 1: Oxidation of (1-Methyl-1H-imidazol-4-yl)methanol
This is a common and straightforward approach that relies on the selective oxidation of a primary alcohol to an aldehyde.
Causality and Rationale: The choice of manganese dioxide (MnO₂) as the oxidizing agent is deliberate. It is a mild, heterogeneous oxidant that is particularly effective for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to the carboxylic acid. The alcohol precursor, (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7), is readily accessible.[8][9] The reaction is typically clean, and the workup is simplified by the fact that the manganese byproducts can be easily removed by filtration.
Detailed Experimental Protocol: [10]
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Under a nitrogen atmosphere, dissolve (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetone or dichloromethane.
-
Slowly add activated manganese dioxide (MnO₂) (approx. 5.0 eq) to the solution. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.
-
Heat the reaction mixture to reflux (e.g., 60°C for acetone) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solid manganese salts by filtration through a pad of celite or filter paper.
-
Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 1-Methyl-1H-imidazole-4-carbaldehyde, which can be used directly or purified further by crystallization or column chromatography.[10]
Synthesis Workflow Diagram:
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole.
Applications in Medicinal Chemistry and Organic Synthesis
The synthetic utility of 1-Methyl-1H-imidazole-4-carbaldehyde stems from the reactivity of its aldehyde functional group, which serves as a handle for a wide range of chemical transformations.
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Pharmaceutical Intermediate: This compound is a known building block in the synthesis of potent, biologically active molecules. For instance, it has been utilized in the preparation of C17,20-lyase inhibitors, which are investigated for the treatment of androgen-dependent prostate cancer. [11]Its scaffold is also integral to the synthesis of novel antimalarial drugs and other therapeutic agents. [11]The imidazole core is crucial for interacting with biological targets, while the aldehyde allows for the introduction of diverse side chains to modulate activity and pharmacokinetic properties.
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Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can be subsequently reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to form a stable amine linkage. This is a cornerstone reaction for library synthesis in drug discovery.
-
Wittig and Related Reactions: It can undergo Wittig-type reactions to form carbon-carbon double bonds, allowing for the extension of carbon chains and the synthesis of complex olefinic structures.
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Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid) or reduced to the primary alcohol ((1-methyl-1H-imidazol-4-yl)methanol), providing access to a different set of functionalized intermediates.
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Material Science: Beyond pharmaceuticals, imidazole aldehydes are used in the fabrication of materials like colorimetric chemosensors and as ligands for creating coordination complexes and metal-organic frameworks. [11][12]
Conclusion
1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like alcohol oxidation and Vilsmeier-Haack formylation, make it readily accessible. The compound's true value lies in the versatile reactivity of its aldehyde group, which provides a gateway to a vast chemical space of complex imidazole-containing molecules. For researchers and professionals in drug development and materials science, a comprehensive understanding of this key building block is essential for designing next-generation therapeutics and functional materials.
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